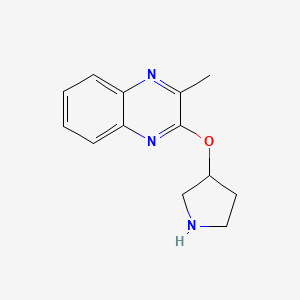

![molecular formula C21H18ClN3O3 B6497583 N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 953250-94-7](/img/structure/B6497583.png)

N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide” is a chemical compound. Unfortunately, there’s not much specific information available about this compound .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, cyclization, conversion into sulfonyl chloride, and finally, nucleophilic attack of the amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “(3R)-1-(4-chlorophenyl)-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide”, have been reported. It has a molecular weight of 328.8 g/mol, a topological polar surface area of 40.6 Ų, and a complexity of 442 .Aplicaciones Científicas De Investigación

Antitubercular Activity

The compound has been synthesized and tested against three Mycobacterium tuberculosis cell lines . The activities can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This makes the 1,3,5-Oxadiazole derivatives candidates for the development of novel antitubercular agents .

Anti-inflammatory Activity

The 1,3,4-oxadiazole ring system, which is part of the compound, exerts a wide variety of pharmacological activities such as anti-inflammatory . This suggests that the compound could potentially be used in the treatment of inflammatory conditions.

Antiviral Activity

Indole derivatives, which are structurally similar to the compound, have shown antiviral activity . This suggests that the compound could potentially have applications in antiviral therapies.

Antineoplastic Activity

The 1,3,4-oxadiazole ring system has also shown antineoplastic activity , suggesting that the compound could potentially be used in cancer treatment.

FAK Inhibitory Activity

The 1,3,4-oxadiazole ring system has shown FAK inhibitory activity . FAK (Focal Adhesion Kinase) is a protein that plays a role in cell migration, proliferation, and survival. Inhibiting FAK could have potential therapeutic applications in conditions like cancer.

Anti-Alzheimer Properties

The 1,3,4-oxadiazole ring system has shown anti-Alzheimer properties . This suggests that the compound could potentially be used in the treatment of Alzheimer’s disease.

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClN3O3/c22-16-8-6-14(7-9-16)19-11-17(24-28-19)12-23-21(27)15-10-20(26)25(13-15)18-4-2-1-3-5-18/h1-9,11,15H,10,12-13H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZCWTKVCLELMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(4-chlorophenyl)isoxazol-3-yl)methyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1H-indazole-3-carbonyl)-N-[4-(propan-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B6497501.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide](/img/structure/B6497502.png)

![2-(2-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B6497522.png)

![2-(3-methoxyphenoxy)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B6497529.png)

![2-(benzylsulfanyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B6497532.png)

![1-(4-methoxyphenyl)-5-oxo-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6497542.png)

![2-(4-methoxyphenoxy)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}acetamide](/img/structure/B6497557.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B6497570.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B6497574.png)

![1-(4-chlorophenyl)-N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}cyclopentane-1-carboxamide](/img/structure/B6497581.png)

![N-{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B6497591.png)

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6497592.png)

![N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(3-methoxyphenoxy)acetamide](/img/structure/B6497599.png)